N-(2,3-dipyridin-2-ylquinoxalin-6-yl)azepane-1-carbothioamide
Overview
Description
N-(2,3-dipyridin-2-ylquinoxalin-6-yl)azepane-1-carbothioamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoxaline core, which is a bicyclic aromatic system, and an azepane ring, a seven-membered nitrogen-containing ring. The presence of pyridine rings further adds to its chemical complexity and potential for various interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dipyridin-2-ylquinoxalin-6-yl)azepane-1-carbothioamide typically involves multiple steps. One common method is the dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system. The reaction involves the conversion of the nitro group into a singlet nitrene, followed by hydrogenolysis to provide the azepane ring .
Another method involves Pd/LA-catalyzed decarboxylation, which enables exclusive [5 + 2] annulation toward N-aryl azepanes. This reaction proceeds smoothly under mild conditions with a broad reaction scope and CO2 as the byproduct .
Industrial Production Methods
Industrial production methods for such complex compounds often rely on scalable synthetic routes that can be optimized for yield and purity. The dearomative ring expansion and Pd/LA-catalyzed decarboxylation methods mentioned above can be adapted for industrial-scale production, provided the reaction conditions are carefully controlled and optimized.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dipyridin-2-ylquinoxalin-6-yl)azepane-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.
Scientific Research Applications
N-(2,3-dipyridin-2-ylquinoxalin-6-yl)azepane-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with applications in studying enzyme interactions and cellular pathways.
Medicine: It is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dipyridin-2-ylquinoxalin-6-yl)azepane-1-carbothioamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The azepane ring may interact with enzymes, inhibiting their activity. The pyridine rings can form coordination complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered nitrogen-containing ring, commonly found in medicinal chemistry.
Pyrrolidine: A five-membered nitrogen-containing ring, also prevalent in drug development.
Azepane: A seven-membered nitrogen-containing ring, similar to the azepane ring in the compound of interest.
Uniqueness
N-(2,3-dipyridin-2-ylquinoxalin-6-yl)azepane-1-carbothioamide is unique due to its combination of a quinoxaline core, azepane ring, and pyridine rings.
Properties
IUPAC Name |
N-(2,3-dipyridin-2-ylquinoxalin-6-yl)azepane-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6S/c32-25(31-15-7-1-2-8-16-31)28-18-11-12-19-22(17-18)30-24(21-10-4-6-14-27-21)23(29-19)20-9-3-5-13-26-20/h3-6,9-14,17H,1-2,7-8,15-16H2,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSXFTAQJGENLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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